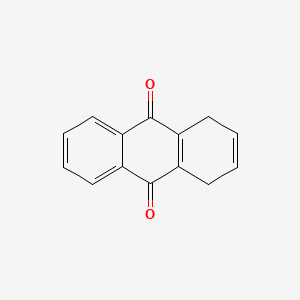

1,4-Dihydroanthraquinone

描述

Contextualization within Polycyclic Aromatic Hydrocarbon and Quinone Chemistry

1,4-Dihydroanthraquinone, with the chemical formula C₁₄H₁₀O₂, is an organic compound that occupies a significant position at the intersection of polycyclic aromatic hydrocarbon (PAH) and quinone chemistry. nih.gov PAHs are a class of organic compounds characterized by the presence of two or more fused aromatic rings, and they are abundant in various natural and anthropogenic environments. nowgonggirlscollege.co.innih.gov Anthracene (B1667546), a three-ringed aromatic hydrocarbon, serves as the foundational structure from which anthraquinone (B42736) and its derivatives, including this compound, are derived. nowgonggirlscollege.co.inwikipedia.org

Quinones are a class of organic compounds that are formally derived from aromatic compounds by the conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. nih.gov This results in a fully conjugated cyclic dione (B5365651) structure. This compound is specifically a derivative of 9,10-anthraquinone, the most common isomer of anthraquinone, where the keto groups are located on the central ring. wikipedia.org The chemistry of this compound is intrinsically linked to the redox properties characteristic of quinones and the extended π-system of the anthracene core. wikipedia.orgrsc.org

The structure of this compound features a partially saturated central ring, which distinguishes it from its fully aromatic counterpart, 9,10-anthraquinone. This structural nuance significantly influences its chemical reactivity and physical properties.

Historical Development and Evolution of Research on this compound Systems

Research into anthraquinone derivatives has a long history, initially driven by their importance as dyes. wikipedia.org While specific early research milestones for this compound are not as prominently documented as those for its more famous relatives like alizarin, its study is an integral part of the broader exploration of anthraquinone chemistry.

Early methods for the production of this compound involved the oxidation of 1,4,4a,9a-tetrahydroanthraquinone (THAQ). google.com Various oxidizing agents have been employed, including ferric chloride and potassium bromate. google.com A significant advancement was the development of processes using molecular oxygen as the oxidizing agent in an aqueous medium, which offered a more efficient and economical route to this compound. google.com

More recent research has focused on the synthesis of various derivatives of 1,4-dihydroxyanthraquinone (also known as quinizarin), a closely related and commercially significant compound. researchgate.netnih.govchemicalbook.com These studies often involve the functionalization of the anthraquinone scaffold to create new molecules with specific properties. researchgate.netnih.gov For instance, the Marschalk reaction has been utilized to synthesize amino-substituted anthraquinones from 1,4-dihydroxyanthraquinone. omicsonline.org

Fundamental Significance of the this compound Scaffold in Chemical Science

The this compound scaffold is of fundamental importance in chemical science due to its role as a key intermediate in the synthesis of a wide array of more complex molecules. google.comontosight.ai Its structure allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

The presence of both keto and activated methylene (B1212753) groups provides multiple sites for functionalization. The reactivity of the scaffold can be tuned by the introduction of various substituents, leading to the creation of a diverse library of compounds. colab.ws This versatility has made the this compound framework a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. nih.gov

Overview of Key Research Areas and Methodological Approaches for this compound Studies

Current research involving the this compound system is diverse and spans several key areas:

Synthesis of Novel Derivatives: A primary focus of research is the development of new synthetic methodologies to create novel derivatives of this compound and its analogs. This includes the exploration of reactions such as the Diels-Alder reaction, where 1,4-naphthoquinone (B94277) undergoes cycloaddition with dienes to form dihydroanthraquinone derivatives. nowgonggirlscollege.co.inacs.org

Catalysis: The redox properties of the quinone moiety are central to its application in catalysis. For example, 9,10-anthraquinone is used as a redox catalyst in the production of paper pulp. wikipedia.org Research continues to explore the catalytic potential of various anthraquinone derivatives.

Materials Science: The chromophoric nature of the anthraquinone core makes its derivatives valuable in the development of dyes and pigments. wikipedia.org Research in this area focuses on synthesizing new colorants with improved properties such as lightfastness and solubility.

Methodological approaches for studying this compound and its derivatives are varied and include:

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely used to confirm the structure and purity of synthesized compounds. nih.govnih.gov

Chromatographic Methods: Techniques like flash chromatography are essential for the purification of reaction products. acs.org

Computational Chemistry: Molecular docking studies and other computational methods are employed to predict the interaction of these molecules with biological targets and to understand their electronic properties. rsc.orgnih.govomicsonline.org

Established Synthetic Pathways to this compound

Traditional methods for the synthesis of the this compound core have been well-documented in chemical literature. These pathways include the reduction of the readily available anthraquinone, as well as cyclization and cycloaddition reactions that construct the tricyclic framework from simpler precursors.

Reductive Transformations of Anthraquinone to this compound

The reduction of anthraquinone is a direct method for the preparation of its dihydro derivatives. The course of the reduction is highly dependent on the choice of reducing agent and the reaction conditions, which can lead to different isomers and degrees of reduction. For instance, reduction with zinc in the presence of an alkali or pyridine has been reported as a method for the reduction of anthraquinones researchgate.net. Another common reducing agent is sodium hydrosulfite in an alkaline medium, which is often used to generate the leuco form (dihydroanthraquinone) of anthraquinone derivatives for further reactions colab.ws. The electrochemical reduction of 9,10-anthraquinone has also been studied, demonstrating different behaviors depending on the presence of hydrogen-bond and proton-donating additives nih.gov.

Cyclization Reactions Leading to the this compound Core

The fundamental tricyclic structure of anthraquinone, the precursor to this compound, is frequently constructed via cyclization reactions. A prevalent method is the Friedel-Crafts acylation followed by intramolecular cyclization. For example, the reaction of phthalic anhydride (B1165640) with hydroquinone (B1673460) can be used to produce 1,4-dihydroxyanthraquinone, a closely related derivative wikipedia.org. A similar strategy involves the reaction of phthalic anhydride with p-chlorophenol, followed by hydrolysis wikipedia.orggoogle.com. More recent developments have seen palladium-catalyzed intermolecular direct acylation of aromatic aldehydes with o-iodoesters, followed by an intramolecular Friedel-Crafts cyclization to yield substituted anthraquinones beilstein-journals.orgthieme.de. These anthraquinone structures can then be subjected to reduction to obtain the desired this compound.

Diels-Alder Reactions for this compound Synthesis

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, provides a versatile route to hydroanthraquinone derivatives. This [4+2] cycloaddition typically involves the reaction of a dienophile, such as a quinone, with a conjugated diene nih.gov. Specifically, 1,4-naphthoquinone can react with 1,3-butadiene to form an adduct, which can then be oxidized to yield the anthraquinone skeleton sibran.ru. This method allows for the introduction of various substituents onto the hydroanthraquinone core, depending on the choice of diene and dienophile. The regioselectivity of these reactions can be influenced by substituents on both the diene and the dienophile nih.govnih.gov. For instance, the reaction of 1,4-anthraquinone (B1204791) itself with various dienes such as buta-1,3-diene has been used to form Diels-Alder adducts, leading to tetracyclic systems rsc.org.

Advanced and Sustainable Synthetic Strategies for this compound

In response to the growing need for environmentally benign chemical processes, recent research has focused on the development of advanced and sustainable methods for the synthesis of this compound. These strategies emphasize the use of greener reagents, catalytic systems, and reaction conditions that minimize waste and energy consumption.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of anthraquinone derivatives to mitigate the environmental impact of traditional methods researchgate.netrsc.org. These principles include the prevention of waste, maximization of atom economy, and the use of less hazardous chemical syntheses youtube.comgreenchemistry-toolkit.org. While specific green synthesis routes for this compound are still an emerging area of research, related methodologies for similar compounds offer valuable insights. For example, green synthesis methods for 1,4-diaminoanthraquinone (B121737) have been developed to address the issues of toxic reagents and difficult-to-treat waste streams associated with conventional syntheses patsnap.com. These approaches often involve the use of recyclable solvents and catalysts, and aim to reduce the number of synthetic steps. The overarching goal is to develop processes that are not only efficient but also have a minimal environmental footprint researchgate.netyoutube.com.

Catalytic Approaches in the Formation of this compound

Catalysis plays a pivotal role in the development of efficient and selective synthetic methods for this compound and its precursors. Various catalytic systems have been explored to facilitate the key bond-forming reactions. For instance, palladium catalysts have been effectively used in the acylation reactions that lead to the anthraquinone framework thieme.de. In the context of Diels-Alder reactions, Mo-V-phosphorus heteropolyacids have been shown to be promising bifunctional catalysts, acting as both a Brønsted acid for the diene synthesis and an oxidation catalyst for the subsequent aromatization step sibran.ru. The use of catalytic amounts of nickel complexes, such as dibromobis(triphenylphosphine)nickel(II), has been reported for the Yamamoto polymerization to produce poly(1,4-anthraquinone), showcasing a more sustainable alternative to stoichiometric reagents nih.gov. Boric acid has also been employed as a catalyst in the condensation reaction for the synthesis of 1,4-dihydroxyanthraquinone google.comgoogle.com.

Table 1: Summary of Synthetic Methodologies for the this compound Core

| Methodology | Key Reactants | Description | Key Features |

|---|---|---|---|

| Reductive Transformation | Anthraquinone, Reducing Agent (e.g., Zn, Na2S2O4) | Direct reduction of the anthraquinone core. | Straightforward approach, but selectivity can be a challenge. |

| Cyclization Reaction | Phthalic Anhydride, Hydroquinone/p-Chlorophenol | Friedel-Crafts acylation followed by intramolecular cyclization to form the anthraquinone ring system. | Builds the core tricyclic structure from simpler precursors. |

| Diels-Alder Reaction | 1,4-Naphthoquinone, 1,3-Butadiene | [4+2] cycloaddition to form a hydroanthraquinone intermediate. | Versatile for introducing substituents; high atom economy. |

| Green Synthesis | - | Application of green chemistry principles to minimize environmental impact. | Focus on renewable feedstocks, safer solvents, and waste reduction. |

| Catalytic Approaches | Various substrates, Catalysts (e.g., Pd, Heteropolyacids, Ni) | Use of catalysts to improve efficiency, selectivity, and sustainability of synthetic steps. | Reduces reagent waste and can enable milder reaction conditions. |

An in-depth examination of the chemical compound 1,4-Dihydroxyanthraquinone, commonly known as Quinizarin (B34044), reveals a scaffold of significant interest in synthetic organic chemistry. This article focuses on specific aspects of its synthesis and derivatization, exploring modern techniques and reaction methodologies that enable the production and functionalization of this important chemical entity.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,4-dihydroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVALGBPJYGUWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2=C1C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237080 | |

| Record name | 1,4-Dihydroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885-19-8 | |

| Record name | 1,4-Dihydro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity, Transformation Mechanisms, and Electronic Behavior of 1,4 Dihydroanthraquinone

Electrochemical and Redox Properties of 1,4-Dihydroanthraquinone

The electron transfer processes in this compound systems can be categorized as reversible, quasi-reversible, or irreversible, depending on the kinetics of the electron transfer at the electrode-solution interface. ualberta.ca In a reversible system, the rate of electron transfer is fast, and the thermodynamic equilibrium is maintained. ualberta.ca Conversely, an irreversible system exhibits slow electron transfer kinetics, which can limit the efficiency of electrochemical processes. ualberta.ca The term "quasi-reversible" is used to describe systems with intermediate electron transfer rates. ualberta.calibretexts.org

Cyclic voltammetry is a key technique for investigating these mechanisms. For a reversible process, the peak potentials in a cyclic voltammogram are independent of the scan rate. ualberta.ca However, for an irreversible system, the peak separation increases, and the peak potentials shift to more extreme values as the scan rate increases. ualberta.ca The chemical stability of the species generated after electron transfer also plays a crucial role. A follow-up chemical reaction can render a system chemically irreversible, even if the initial electron transfer is electrochemically reversible. libretexts.org This is denoted by an ErCi mechanism, where a reversible electron transfer (Er) is followed by an irreversible chemical reaction (Ci). libretexts.org

The redox potential of this compound can be significantly altered by modifying its molecular structure. The introduction of various substituent groups onto the anthraquinone (B42736) framework can either increase or decrease the redox potential. This tunability is crucial for designing molecules with specific electrochemical properties for applications like redox flow batteries. d-nb.info

Quantum-chemical calculations, such as those based on density functional theory (DFT), are employed to predict the impact of substituents on redox potentials. frontiersin.orgrsc.org Studies have shown that electron-donating groups like hydroxyl (-OH) and amino (-NH2) generally lower the redox potential, while electron-withdrawing groups such as cyano (-CN) and nitro (-NO2) tend to increase it. d-nb.info The position of the substituent also has a considerable effect. For instance, substituents at positions 1, 4, 5, and 8, which are close to the quinone's reactive carbonyl groups, exert a more significant influence on the redox potential. frontiersin.org

Experimental validation through techniques like cyclic voltammetry confirms these theoretical predictions. For example, it has been demonstrated that 1-hydroxyanthraquinone-2-sulfonate (AQS-1-OH) has a higher redox potential than the parent anthraquinone-2-sulfonate (AQS), while 1-aminoanthraquinone-2-sulfonate (AQS-1-NH2) exhibits a lower redox potential. frontiersin.org

Table 1: Influence of Substituents on the Redox Potential of Anthraquinone Derivatives

| Derivative | Theoretical Redox Potential (V) | Experimental Redox Potential (V vs. Ag/AgCl) | Reference |

|---|---|---|---|

| Anthraquinone-2-sulfonate (AQS) | -0.46 | -0.46 | frontiersin.org |

| 1-Hydroxyanthraquinone-2-sulfonate (AQS-1-OH) | -0.42 | -0.44 | frontiersin.org |

| 1-Aminoanthraquinone-2-sulfonate (AQS-1-NH2) | -0.52 | -0.55 | frontiersin.org |

| 2,6-Diaminoanthraquinone | Not specified | Not specified | nih.gov |

This table presents a selection of data to illustrate the trend. For a comprehensive understanding, refer to the cited sources.

In the redox cycling of certain this compound systems, a phenomenon known as comproportionation can occur. This involves a reaction between the fully oxidized quinone form and the fully reduced hydroquinone (B1673460) dianion to form a semiquinone radical. researchgate.net

The electrochemical reduction of anthraquinone derivatives can proceed through two successive one-electron steps. researchgate.net When the difference between the potentials of these two reduction steps is small, the two one-electron waves can merge, appearing as a single two-electron process. researchgate.net However, under certain conditions, particularly in specific solvent systems or at particular pH values, the intermediate semiquinone radical can be stabilized, and the comproportionation reaction becomes significant. researchgate.net The equilibrium constant for this reaction, the comproportionation constant (Kc), can be calculated from the electrochemical data and provides insight into the stability of the semiquinone radical. researchgate.net For example, in the case of sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate, a comproportionation reaction has been observed in aqueous solution at pH 9.0. researchgate.net

Oxidation and Aromatization Pathways of this compound to Anthraquinone

The conversion of this compound to its corresponding aromatic anthraquinone is a key transformation. This process, which involves dehydrogenation, can be achieved through various methods.

The oxidation of this compound to anthraquinone can be carried out using both stoichiometric and catalytic methods. rsc.org Stoichiometric oxidation involves the use of an oxidizing agent in at least an equimolar amount to the substrate. High-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective stoichiometric oxidants that can facilitate hydride abstraction. nih.govresearchgate.net

Catalytic methods, on the other hand, utilize a sub-stoichiometric amount of a catalyst that is regenerated in the reaction cycle. This approach is often considered more environmentally benign. rsc.org Various catalytic systems have been developed for this purpose. For instance, DDQ can be used in catalytic amounts in conjunction with a terminal oxidant like manganese dioxide (MnO2) or ferric chloride (FeCl3). nih.gov Transition metal catalysts, particularly those based on copper, have also been shown to be effective. A catalytic system using a copper complex, TpxCu(NCMe), with hydrogen peroxide as the oxidant has been reported for the selective oxidation of anthracenes to anthraquinones. google.com This method achieves high conversions and selectivities under relatively mild conditions. google.com

The dehydrogenation of this compound to anthraquinone is fundamentally an oxidation process. In biological systems and chemical models, the electron-rich dihydroanthraquinone can undergo aerial oxidation, leading to the formation of hydrogen peroxide and the thermodynamically stable anthraquinone core. nih.gov

The mechanism of dehydrogenation often involves hydride transfer. researchgate.net High-potential quinones like DDQ are known to act as hydride abstractors. nih.gov The reaction proceeds through the formation of a semiquinone and a hydroquinone as reduced forms of the oxidant. researchgate.net In catalytic systems, the active catalyst is regenerated by a stoichiometric oxidant. For example, in DDQ-catalyzed oxidations, the reduced hydroquinone form of DDQ is re-oxidized by a co-oxidant, allowing the catalytic cycle to continue. nih.gov The specific mechanistic details can vary depending on the substrate, oxidant, and reaction conditions. For instance, in the oxidative C–O coupling of diaryl methane (B114726) C–H bonds catalyzed by DDQ, MnO2 serves as the terminal oxidant to regenerate the active DDQ. nih.gov

Addition and Cycloaddition Reactions Involving this compound

The unique structure of this compound, which contains an α,β-unsaturated ketone system within a cyclohexadiene ring fused to a quinone moiety, dictates its reactivity towards addition and cycloaddition reactions.

The this compound framework is frequently synthesized via [4+2] cycloaddition, or Diels-Alder reactions. nih.gov In these reactions, a substituted naphthoquinone typically acts as the dienophile, reacting with a conjugated diene to form the hydroanthraquinone skeleton. nih.govnih.gov The reaction is a powerful tool for creating molecular complexity and is applicable to a wide range of substrates, often proceeding under mild conditions with high yields. nih.gov

The stereoselectivity of these cycloadditions is a key feature. For instance, in reactions with enantiopure (SS)-2-(p-tolylsulfinyl)-1,4-quinones, the diene's most favored endo approach occurs from the less sterically hindered face of the dienophile. acs.org This controlled approach dictates the absolute configuration at the newly formed stereocenters in the resulting this compound products. acs.org

The regioselectivity is governed by both electronic and steric factors, including the nature of substituents on both the diene and the dienophile. nih.govacs.org In juglone-based dienophiles, a strong internal hydrogen bond between a phenol (B47542) proton and an adjacent carbonyl group can direct the regiochemical outcome. nih.gov The stability of the transition state, which can be influenced by factors like allylic strain in the diene, determines the final product distribution. acs.org Computational studies using density functional theory are often employed to examine the transition states and rationalize the observed regioselectivity. nih.gov

While often the product, the conjugated diene system within the this compound molecule itself can theoretically participate as the diene component in subsequent Diels-Alder reactions, although this reactivity is less commonly exploited compared to its formation. The reaction proceeds through a concerted mechanism, where all electron rearrangement occurs in a single step via a cyclic transition state. libretexts.org

| Factor | Description | Impact on Transition State | Reference |

| Chiral Auxiliaries | Use of chiral sulfoxide (B87167) groups on the dienophile. | Favors the approach of the diene from the less sterically hindered face (e.g., lone pair side of sulfur). | acs.org |

| Conformation | Dienes must adopt an s-cis conformation to react. Cyclic dienes are locked in this reactive conformation. | Lower activation energy due to pre-organized geometry. | libretexts.org |

| Allylic Strain | Steric interactions in substituted dienes (e.g., 1,3-allylic strain) can fix the conformation of stereogenic units. | Favors specific transition state rotamers, enhancing π-facial selectivity. | acs.org |

| Approach Geometry | The endo approach is generally favored due to secondary orbital interactions. | Leads to specific stereochemical outcomes in the cyclic product. | acs.org |

This table summarizes general principles of Diels-Alder reactions that are applied in the synthesis and reactivity of this compound systems.

The electronic structure of this compound features two primary sites for addition reactions: the carbon-carbon double bond of the α,β-unsaturated ketone system and the carbonyl groups themselves. The outcome of a nucleophilic attack is highly dependent on the nature of the nucleophile. libretexts.orgyoutube.com

Nucleophilic Addition: The molecule is susceptible to conjugate (1,4) addition, also known as Michael addition. libretexts.org This pathway is favored by soft, weak base nucleophiles like amines, thiols, and Gilman reagents (organocuprates). libretexts.org The reaction involves the nucleophile attacking the β-carbon of the unsaturated system, leading to a resonance-stabilized enolate intermediate, which is then protonated to give the final product. libretexts.org This mode of addition is often under thermodynamic control because it preserves the stable carbonyl group in the final tautomer. libretexts.org

In contrast, hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor direct (1,2) addition to the electrophilic carbon of one of the carbonyl groups. youtube.com This reaction is typically irreversible and under kinetic control, as the direct attack on the carbonyl is often faster. libretexts.org

Electrophilic Addition: Electrophilic attack can occur at the carbon-carbon double bond. For example, the addition of an acid like HBr would involve the initial protonation of the double bond to form the most stable carbocation intermediate, which is stabilized by resonance. youtube.com The subsequent attack by the bromide ion can occur at different positions, potentially leading to both 1,2- and 1,4-addition products relative to the original diene system. youtube.com

| Nucleophile Type | Primary Addition Pathway | Controlling Factor | Product Type | Reference |

| Soft Nucleophiles (e.g., R₂CuLi, Amines, Thiols) | 1,4-Conjugate Addition | Thermodynamic | Saturated Ketone | libretexts.org |

| Hard Nucleophiles (e.g., RMgX, RLi) | 1,2-Direct Addition | Kinetic | Tertiary Alcohol | libretexts.orgyoutube.com |

This table is based on the general reactivity of α,β-unsaturated carbonyl compounds, which is applicable to the this compound structure.

Acid-Base Equilibria and Protonation/Deprotonation Behavior of this compound

The acid-base properties of this compound are centered around its carbonyl groups and the adjacent α-hydrogens. researchgate.netlibretexts.org

Protonation (Acidic Conditions): In a sufficiently acidic medium, one of the carbonyl oxygens can be protonated. nih.gov This increases the electrophilicity of the carbonyl carbon and can be a key step in acid-catalyzed reactions. The protonated species is stabilized by resonance.

Deprotonation (Basic Conditions): In the presence of a base, this compound can be deprotonated. The most acidic protons are those on the carbons alpha to the carbonyl groups (at the C2 and C3 positions). Removal of one of these protons generates a resonance-stabilized enolate ion, where the negative charge is delocalized over the oxygen and carbon atoms. This enolate is a key reactive intermediate in many base-catalyzed reactions.

The pH plays a critical role in the stability and transformation of this compound. For example, a patented process for synthesizing this compound specifies that the reaction should be carried out under a pH of 8.5 to 12. google.com If the pH rises above 13, the this compound product is substantially converted to anthraquinone, indicating that base-catalyzed elimination or oxidation is a competing process at high pH. google.com

Thermal and Photochemical Transformations of this compound

Thermal Transformations: this compound is susceptible to thermal dehydrogenation (aromatization). When heated, it can lose two hydrogen atoms to form the thermodynamically stable, fully aromatic anthraquinone. This transformation is a known side reaction in its synthesis; for instance, conducting the oxidation of its precursor at temperatures above 70°C leads to the increased formation of anthraquinone as a byproduct, reducing the purity of the desired this compound. google.com

Photochemical Transformations: The quinone framework is known to be photochemically active. Upon irradiation, related dihydroanthraquinone structures can undergo various transformations. researchgate.net For example, highly strained dihydroanthraquinones can undergo photovalence isomerization. researchgate.net Derivatives such as 1,4-diaminoanthraquinone (B121737) undergo photochemical reactions with alcohol solvents upon irradiation (e.g., at 280 nm) to yield solvent adducts, with the reaction proceeding via an upper triplet state. oup.com The photochemistry of 1,2,4-trihydroxy-9,10-anthraquinone (purpurin) has also been studied, revealing the formation of ketyl radicals and cation radicals from its excited states. nih.gov These examples suggest that this compound itself is likely to have a rich photochemistry involving its ππ* excited states, potentially leading to isomerization, radical formation, or addition reactions.

Kinetic and Mechanistic Investigations of this compound Reactions

Understanding the reactivity of this compound requires the characterization of its transient intermediates and the transition states leading to their formation. nih.gov

Transition States: In the context of the Diels-Alder reactions that form the this compound skeleton, transition state geometries have been extensively modeled. nih.govacs.org These studies reveal that the reactions proceed through highly organized, cyclic transition states. Factors like π-stacking, steric hindrance, and secondary orbital interactions determine the favored transition state, thereby controlling the reaction's stereochemical and regiochemical outcomes. acs.org For example, analysis of the transition states explains the preference for endo products and the influence of substituents on the diene and dienophile. nih.govacs.org

Reaction Intermediates:

Enolates: As discussed in the context of its acid-base behavior (Section 3.4) and nucleophilic reactivity (Section 3.3.2), the deprotonation of this compound under basic conditions forms a resonance-stabilized enolate ion. This enolate is a crucial nucleophilic intermediate in base-catalyzed alkylation and condensation reactions.

Carbocations: In electrophilic addition reactions, the protonation of the carbon-carbon double bond leads to a carbocation intermediate. This intermediate is stabilized by resonance, with the positive charge delocalized across the allylic system, which influences the regiochemistry of the subsequent nucleophilic attack. youtube.com

Radicals: Photochemical transformations of related anthraquinone derivatives are known to proceed through radical intermediates. oup.comnih.gov For example, laser flash photolysis studies on anthraquinones have characterized excited biradicals and ketyl radicals as key transient species. researchgate.netnih.gov It is plausible that similar radical intermediates are involved in the photochemical reactions of this compound.

Deuterium (B1214612) Isotope Effects in this compound Reactivity

The study of deuterium isotope effects, specifically the kinetic isotope effect (KIE), provides a powerful tool for elucidating the mechanisms of chemical reactions. This effect arises from the mass difference between hydrogen and its heavier isotope, deuterium, which leads to different vibrational frequencies of the corresponding chemical bonds. Consequently, replacing a hydrogen atom with a deuterium atom at a position involved in bond-breaking or bond-formation in the rate-determining step of a reaction can significantly alter the reaction rate. libretexts.orgwikipedia.org While specific experimental data on deuterium isotope effects in the reactivity of this compound is not extensively documented in publicly available research, the principles of KIEs observed in analogous quinone and hydroquinone systems can provide valuable insights into its potential behavior.

Reactions involving this compound where a deuterium isotope effect would be anticipated primarily include oxidation to anthraquinone, tautomerization, and other reactions involving the breaking of C-H or O-H bonds. The magnitude of the observed KIE can help distinguish between different mechanistic pathways.

Primary Kinetic Isotope Effect (PKIE)

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org For this compound, this would be particularly relevant in its oxidation to anthraquinone, which involves the removal of hydrogen atoms.

For instance, in the oxidation of a hydroquinone to its corresponding quinone, the cleavage of the O-H bonds is often the rate-limiting step. If this compound were deuterated at the hydroxyl positions (1,4-dihydroxy-d₂-anthracene), a significant primary KIE would be expected for its oxidation. The rate of reaction for the deuterated compound (k_D) would be slower than that for the non-deuterated compound (k_H), resulting in a k_H/k_D ratio greater than 1. The typical range for primary deuterium KIEs is between 1 and 8. libretexts.org

Table 1: Theoretical Primary Kinetic Isotope Effects for the Oxidation of this compound

| Reaction Step | Position of Deuterium Labeling | Expected k_H/k_D | Mechanistic Implication |

| Oxidation to Anthraquinone | Hydroxyl groups (1- and 4-positions) | > 1 | O-H bond cleavage is part of the rate-determining step. |

| Oxidation to Anthraquinone | Dihydroaromatic ring (2- and 3-positions) | > 1 | C-H bond cleavage is part of the rate-determining step. |

Secondary Kinetic Isotope Effect (SKIE)

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs but can still provide valuable mechanistic information, often related to changes in hybridization or steric environment between the reactant and the transition state.

In the context of this compound, if a reaction's rate-determining step involves a change in the hybridization of the carbon atoms in the central ring, deuteration at these positions could lead to a measurable SKIE.

Solvent Isotope Effect

Reactions of this compound carried out in a deuterated solvent (e.g., D₂O instead of H₂O) can exhibit a solvent isotope effect. This can occur if the solvent acts as a reactant, a catalyst, or if there is rapid hydrogen exchange between the substrate and the solvent. libretexts.org For example, in acid- or base-catalyzed tautomerization of this compound to its anthrone (B1665570) tautomer, the rate of proton transfer from the solvent to the substrate would be affected by the use of a deuterated solvent.

Research Findings from Analogous Systems

While direct studies on this compound are scarce, research on similar molecules underscores the utility of deuterium isotope effects. For example, studies on the reduction of various p-benzoquinone derivatives have shown significant primary kinetic isotope effects, indicating that hydrogen transfer is a key part of the rate-determining step. Similarly, investigations into the prototropic rearrangement of related dienone structures have utilized deuterium labeling to elucidate the mechanism of proton transfer.

The synthesis of deuterated this compound, which would be essential for such studies, can be conceptually approached through methods like acid-catalyzed hydrogen-deuterium exchange using deuterated solvents or through catalytic transfer deuteration. nih.govmarquette.edu

Advanced Spectroscopic and Structural Elucidation of 1,4 Dihydroanthraquinone and Its Derivatives

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This technique has been instrumental in elucidating the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions of 1,4-dihydroanthraquinone and its derivatives, providing a foundational understanding of their structure-property relationships.

A pivotal study successfully isolated and characterized the single-crystal structure of 1,4-dihydro-9,10-anthraquinone (DHAQ), a novel intermediate formed during the oxidation of 1,4,11,12-tetrahydro-9,10-anthraquinone. researchgate.net This analysis provided the first direct experimental evidence of its molecular conformation in the solid state. The crystallographic data revealed the specific bond distances and angles of the molecule, confirming its non-planar geometry.

The structural elucidation of derivatives further enriches the understanding of this class of compounds. For instance, the X-ray analysis of a 1:1 co-crystal of 2-bromonaphthalene-1,4-dione (B50910) and 1,8-dihydroxyanthracene-9,10-dione demonstrated that the 1,8-dihydroxyanthraquinone molecule is essentially planar and features two intramolecular hydrogen bonds. iucr.org In contrast, studies on brominated derivatives of 1,4-anthraquinones have highlighted how steric hindrance can influence molecular conformation. The X-ray crystallographic data for (1R,2R,3S,4S)-2,3,9,10-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydroanthracene illustrated the axial-like orientation of certain hydrogen atoms and the equatorial-like orientation of methoxy (B1213986) groups, a result of the crowded steric environment. beilstein-journals.org

Furthermore, investigations into the polymorphic forms of derivatives like 1,4-dihydroxyanthraquinone (quinizarin) have revealed the existence of different crystal packing arrangements, which can influence the material's physical properties. researchgate.net The crystal structure of one polymorph (FII) was determined by single-crystal X-ray diffraction, showing a triclinic P-1 cell. researchgate.net These studies collectively underscore the power of X-ray crystallography in providing detailed structural insights that are crucial for understanding the chemical behavior and potential applications of these compounds.

Interactive Table: Crystallographic Data for this compound and a Representative Derivative

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 1,4-Dihydro-9,10-anthraquinone (DHAQ) | C₁₄H₁₀O₂ | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | researchgate.net |

| 1,8-Dihydroxyanthracene-9,10-dione | C₁₄H₈O₄ | Monoclinic | P2₁/c | 15.775(3) | 3.823(1) | 18.005(4) | 90 | 110.19(2) | 90 | iucr.org |

Note: While the single-crystal structure of 1,4-dihydro-9,10-anthraquinone has been characterized, the detailed crystallographic parameters were not available in the cited public literature. The data for 1,8-dihydroxyanthracene-9,10-dione is provided as a representative example of a closely related derivative.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying chemical species that have one or more unpaired electrons, such as organic radicals. This method is particularly valuable for detecting and characterizing transient radical intermediates that are often formed during the redox reactions of quinones and their derivatives.

In the context of this compound, EPR spectroscopy has been successfully employed to detect the formation of the 1,4-dihydro-9,10-anthrasemiquinone (DHASQ) radical anion. researchgate.net This radical species is generated through the single-electron reduction of 1,4-dihydro-9,10-anthraquinone (DHAQ) or by the oxidation of the corresponding enol form in the presence of a base. researchgate.net The EPR spectrum of the DHASQ radical anion provides a unique fingerprint that allows for its unambiguous identification.

The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants (hfs). The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby atomic nuclei (e.g., ¹H). The splitting pattern and the magnitude of the hyperfine coupling constants provide detailed information about the distribution of the unpaired electron's spin density within the molecule, thereby revealing which nuclei the electron is interacting with and the strength of these interactions.

For the DHASQ radical anion, the experimental nuclear hyperfine coupling constants have been determined and correlated with those computed using density functional theory (UB1LYP method), providing a robust characterization of its electronic structure. researchgate.net Studies on related anthrasemiquinone systems, such as those derived from ruthenium complexes with a 1,4-dioxido-9,10-anthraquinone bridging ligand, have also utilized EPR to confirm that oxidation leads to the formation of a ligand-based anthrasemiquinone radical rather than a metal-centered oxidation. nih.gov The observed hyperfine splitting from phosphorus or arsenic in these complexes provided crucial information about the geometry of the metal coordination sphere relative to the semiquinone bridge. nih.gov

Interactive Table: EPR Data for Anthrasemiquinone Radical Intermediates

| Radical Species | Method of Generation | Key EPR Parameters | Research Findings | Ref. |

| 1,4-Dihydro-9,10-anthrasemiquinone (DHASQ) | Oxidation of the enol form of 1,4,11,12-tetrahydro-9,10-anthraquinone or single-electron reduction of DHAQ with NaOH. | Experimental nuclear hyperfine coupling constants determined and correlated with computational methods. | The DHASQ radical anion was successfully detected and characterized as a key intermediate in the conversion of THAQ to anthraquinone (B42736). | researchgate.net |

| Ruthenium(II)-bonded anthrasemiquinone | One-electron oxidation of a diruthenium complex with a 1,4-dioxido-9,10-anthraquinone bridge. | ³¹P or ⁷⁵As hyperfine splitting of ~16 Gauss, small ⁹⁹,¹⁰¹Ru coupling, and small g-anisotropy. | Confirmed that the oxidation was ligand-based, forming an anthrasemiquinone radical, and provided insights into the axial positioning of the Ru-E bonds. | nih.gov |

Theoretical and Computational Chemistry Studies on 1,4 Dihydroanthraquinone

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is not limited to static molecules; it can also model the dynamic processes of chemical reactions, providing detailed insights into how transformations occur.

Understanding a chemical reaction mechanism involves identifying the transition state—the highest energy point along the reaction pathway that connects reactants to products. Computational methods allow for the precise localization of these short-lived structures. Once a transition state is found, a reaction coordinate analysis, often an Intrinsic Reaction Coordinate (IRC) calculation, can be performed to confirm that it correctly links the desired reactants and products.

For reactions involving 1,4-Dihydroxyanthraquinone, such as intramolecular proton transfer, computational studies can map out the entire energy landscape. mdpi.com Car–Parrinello Molecular Dynamics (CPMD) simulations have been used to study the dynamics of the protons in the intramolecular hydrogen bridges. mdpi.com These studies reveal that the protons are highly mobile and can experience short transfer events. The energy barrier for this proton transfer can be calculated, providing a quantitative measure of how easily the reaction can occur. mdpi.com

Reactions are rarely carried out in a vacuum; the surrounding environment, particularly the solvent, can have a profound impact on reactivity. Computational models can account for these environmental influences in several ways, most commonly through the use of implicit solvation models like the Polarizable Continuum Model (PCM) or through the inclusion of explicit solvent molecules. researchgate.netchemrxiv.org

For 1,4-Dihydroxyanthraquinone, theoretical studies have shown that a polar solvent environment can significantly lower the energy barrier for intramolecular proton transfer compared to the gas phase. mdpi.com This is because the polar solvent can better stabilize the charge-separated character of the transition state. Furthermore, the solvation structure around anthraquinone (B42736) and its reduced forms in solvents like acetonitrile (B52724) has been studied using polarizable force fields to understand how the solvent impacts electron transfer reactions, which are crucial for applications in energy storage. researchgate.net These computational investigations highlight the critical role of the solvent in modulating the chemical behavior of 1,4-Dihydroxyanthraquinone.

Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior

Theoretical investigations into 1,4-dihydroanthraquinone and its analogs benefit significantly from molecular dynamics (MD) simulations, which provide a dynamic perspective on molecular behavior. These simulations model the interactions between atoms over time, offering insights into the conformational landscapes and the influence of solvent environments.

MD simulations are employed to explore the range of shapes, or conformations, that a molecule like this compound can adopt. nih.gov By simulating the molecule's movement over periods ranging from nanoseconds to microseconds, researchers can map out the potential energy surface and identify stable and transient conformations. whiterose.ac.uk For instance, in studies of related anthraquinone dyes, fully atomistic MD simulations have been used to understand the dynamic range of molecular conformations and alignments. whiterose.ac.uk These simulations typically involve placing the molecule of interest within a simulation box containing hundreds or thousands of solvent molecules to mimic solution conditions. whiterose.ac.uk The trajectories generated from these simulations reveal how the molecule flexes, bends, and rotates, providing a detailed picture of its structural flexibility.

Table 1: Parameters in Molecular Dynamics Simulations of Anthraquinone Derivatives

| Parameter | Description | Typical Application/Value | Source |

|---|---|---|---|

| Simulation Time | The total duration of the simulation. | 200 ns to 500 ns | nih.govwhiterose.ac.ukresearcher.life |

| Force Field | A set of parameters used to calculate the potential energy of the system. | Default parameters are often used, with new force constants derived for specific flexible groups. | whiterose.ac.uk |

| System Size | The number of molecules included in the simulation box. | Typically includes a few solute molecules (e.g., 5 dye molecules) and a large number of solvent molecules (e.g., 400 host molecules). | whiterose.ac.uk |

| Analysis | Techniques used to interpret the simulation trajectory. | Analysis of molecular alignment, order parameters, and conformational changes. | nih.govwhiterose.ac.uk |

Prediction of Spectroscopic Parameters from First Principles Calculations

First-principles calculations, primarily those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound with high accuracy. nih.govnih.gov These computational methods solve the quantum mechanical equations that govern the behavior of electrons in a molecule, allowing for the ab initio calculation of various spectroscopic parameters without prior experimental data.

DFT calculations can reliably predict Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei. nih.govnih.gov The process involves calculating the nuclear shielding tensors for each atom in the molecule. nih.gov These tensors describe the electronic shielding effect in an external magnetic field, and their average values can be linearly scaled to predict experimental chemical shifts. nih.gov This predictive capability is invaluable for structural elucidation and for reassigning previously ambiguous spectral data. nih.gov

Similarly, vibrational spectra, including Infrared (IR) and Raman spectra, can be computed using DFT. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. These calculated spectra serve as a guide for assigning experimental vibrational bands to specific molecular motions, such as C=O stretching or ring deformation modes. For the parent compound anthraquinone and its derivatives, DFT calculations at the B3LYP/6-31G(d) level of theory have been successfully used to compute and assign their IR and Raman spectra. researchgate.net

Table 2: DFT Methods for Spectroscopic Parameter Prediction

| Spectroscopic Technique | Predicted Parameters | Common DFT Functional/Method | Source |

|---|---|---|---|

| NMR Spectroscopy | ¹H and ¹³C chemical shifts, nuclear shielding tensors. | B3LYP, Gauge-Including Atomic Orbital (GIAO). | nih.govnih.gov |

| Vibrational Spectroscopy (IR/Raman) | Vibrational frequencies and intensities. | B3LYP/6-31G(d). | researchgate.net |

| UV-Visible Spectroscopy | Electronic transition energies, oscillator strengths. | Time-Dependent DFT (TD-DFT). | N/A |

In Silico Design and Virtual Screening of this compound Analogs for Tailored Reactivity

Computer-aided drug design provides an effective framework for the discovery and optimization of new molecules. nih.gov In silico design and virtual screening are computational techniques used to design and evaluate novel analogs of this compound with desired chemical reactivity or biological activity, significantly reducing the time and resources required for experimental screening. nih.govnih.gov

The process begins with the creation of a virtual library of this compound analogs. This involves systematically modifying the parent structure by adding, removing, or substituting various functional groups. The goal is to explore a vast chemical space to identify compounds with potentially enhanced properties.

Once the virtual library is established, virtual screening techniques are employed to predict the properties and activities of the designed analogs. A common approach is structure-based virtual screening, which involves molecular docking. nih.govnih.govfrontiersin.org In this method, the designed molecules are computationally "docked" into the active site of a biological target, such as an enzyme or receptor. nih.gov The docking simulations predict the binding affinity and the specific molecular interactions (e.g., hydrogen bonds, π-π stacking) between the ligand and the target. frontiersin.orgnih.gov This allows for the ranking of compounds based on their predicted binding strength. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another key tool. researchgate.net By building statistical models that correlate the structural features of molecules with their experimental activities, QSAR can predict the activity of new, untested compounds. For anthraquinone derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create models with good predictive abilities. nih.gov The insights gained from these computational models provide theoretical guidance for the rational design of new derivatives with tailored reactivity for specific applications, such as anticancer agents or enzyme inhibitors. nih.govresearchgate.net

Table 3: Computational Techniques in Virtual Screening and Analog Design

| Technique | Purpose | Key Outputs | Source |

|---|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. | Binding energy (Kcal/mol), interaction types (e.g., hydrogen bonds, hydrophobic interactions). | nih.govnih.govfrontiersin.org |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D structural properties of molecules with their biological activity to predict the activity of new compounds. | Statistical models (r², q² values), structure-activity relationship insights. | nih.gov |

| Virtual Screening | Computationally screens large libraries of compounds to identify those with high predicted activity. | A ranked list of "hit" compounds for further experimental testing. | frontiersin.orgnih.gov |

| ADME Prediction | In silico evaluation of a drug's Absorption, Distribution, Metabolism, and Excretion properties. | Predictions of pharmacokinetic compliance, such as intestinal absorption and potential toxicity. | researchgate.netmdpi.com |

Applications of 1,4 Dihydroanthraquinone in Advanced Chemical Synthesis and Materials Science

1,4-Dihydroanthraquinone as a Key Intermediate in Complex Organic Synthesis

The anthraquinone (B42736) scaffold is a privileged structure in medicinal chemistry and materials science, and 1,4-dihydroxyanthraquinone serves as a readily available and versatile starting material for accessing a wide range of more complex derivatives. nih.gov Its utility stems from the reactivity of its hydroxyl groups and the aromatic core, allowing for various chemical transformations.

1,4-Dihydroxyanthraquinone is a fundamental precursor in the production of a multitude of anthraquinone-derived compounds, particularly dyes and pigments. wikipedia.orggoogle.com The hydroxyl groups can be substituted to create a diverse array of molecules. For example, they can be replaced by chloride, and subsequent chlorination or bromination leads to other dyes. wikipedia.org Amination reactions, where one hydroxyl group is replaced by an aniline (B41778) derivative, followed by sulfonation, yield dyes such as Acid Violet 43. wikipedia.org

The compound is a crucial intermediate for synthesizing amino anthraquinones, which are used to produce a series of red and blue dyes widely employed in the dyestuffs industry. google.com It is also used to form lake pigments with metals like calcium, barium, and lead. wikipedia.org Furthermore, it serves as a starting point for creating compounds with potential anticancer properties; novel hydroxyanthraquinone derivatives have been designed and synthesized for this purpose. researchgate.netnih.gov The synthesis of these derivatives often involves multi-step processes, including alkylation, reductive cyclization, and oxidative aromatization to build more complex structures onto the anthraquinone core. researchgate.net

| Derivative Class | Synthetic Transformation | Resulting Compound/Dye Type | Reference |

|---|---|---|---|

| Halogenated Dyes | Replacement of OH with Cl, followed by further halogenation | Various colored dyes | wikipedia.org |

| Amino Dyes | Amination with anilines and sulfonation | Acid Violet 43 | wikipedia.org |

| Disperse and Vat Dyes | Used as an intermediate for various substitutions | Red and blue dyes | google.com |

| Lake Pigments | Reaction with Ca, Ba, or Pb salts | Insoluble pigments | wikipedia.org |

| Anticancer Agents | Multi-step synthesis to add functional groups | Complex hydroxyanthraquinone derivatives | researchgate.netnih.gov |

Heterocyclic compounds are a major class of organic molecules with wide-ranging applications, particularly in medicinal chemistry. sigmaaldrich.com 1,4-Dihydroxyanthraquinone can serve as a scaffold for the construction of heteroarene-fused anthraquinone derivatives. researchgate.net By designing synthetic routes that involve the reaction of functionalized anthraquinones with appropriate reagents, it is possible to build additional heterocyclic rings onto the core structure. For instance, a three-step synthesis starting from a derivative of 1,4-dimethoxy-3-nitroanthraquinone can lead to naphtho[2,3-g]quinoline (B14746669) derivatives through reductive cyclization and oxidative aromatization. researchgate.net This approach allows for the creation of complex, polycyclic aromatic systems with embedded heteroatoms, which are of interest for their potential biological activities. The synthesis of N-heteroacenes, for example, can involve the reaction of diamines with fluorinated and nitrated benzene (B151609) derivatives, showcasing a strategy where building blocks are iteratively added to construct larger heterocyclic systems. nih.govnih.gov

The total synthesis of complex natural products often relies on strategic disconnections that simplify the target molecule into readily available building blocks. nih.govelsevierpure.com The anthraquinone unit is a component of many medicinally valuable natural products, including antitumor antibiotics. nih.gov Synthetic strategies for these complex molecules often fall into two categories: early-stage synthesis of the anthraquinone core followed by further elaboration, or a late-stage introduction of the anthraquinone moiety. nih.govelsevierpure.com

In these synthetic endeavors, the reactivity of the anthraquinone system can be modulated. For example, the anthraquinone can be transformed into a more reactive anthrone (B1665570) intermediate to facilitate the formation of key carbon-carbon bonds before re-establishing the quinone oxidation state. nih.gov This strategic use of the anthraquinone's different oxidation states allows chemists to control reactivity and achieve the synthesis of highly complex and architecturally beautiful natural products, including intricate dimeric structures. nih.gov

Role of this compound in Redox-Active Materials

The ability of quinones, including 1,4-dihydroxyanthraquinone, to undergo reversible reduction and oxidation (redox) reactions makes them highly suitable for applications in electronic materials and energy storage. wikipedia.orgresearchgate.net These compounds can act as electron acceptors and donors, a fundamental property for their function in organic electronic systems.

Organic semiconductors with lone-pair-π conjugation are a promising class of materials for advanced electrodes in rechargeable batteries. researchgate.netdtu.dkchemrxiv.org The electronic properties of anthraquinone-based polymers, such as poly(1,4-anthraquinone), are influenced by this type of conjugation. researchgate.netdtu.dk Molecular dynamics and electronic structure simulations have shown that such polymers can maintain significant conjugation within their chains, which is crucial for their electronic performance. researchgate.netdtu.dkchemrxiv.org The structure of these materials can also accommodate the intercalation of ions like lithium and magnesium with minimal volume changes during battery cycling, which contributes to their stability and performance as organic cathode materials. researchgate.netdtu.dk The suitability of these materials for organic molecular electronics can be assessed by examining their intermolecular interactions. nih.gov

Aqueous organic redox flow batteries (AORFBs) represent a potentially safe and low-cost solution for large-scale energy storage, which is critical for integrating intermittent renewable energy sources into the power grid. chemrxiv.orgnih.gov Anthraquinones are among the most promising classes of organic molecules for this technology due to their reversible two-electron redox reactions and fast kinetics. researchgate.netrsc.org

Derivatives of 1,4-dihydroxyanthraquinone, such as 2,6-dihydroxyanthraquinone (B191064) (DHAQ), have been studied for their potential in AORFBs. chemrxiv.orgchemrxiv.org A significant challenge for the commercialization of AORFBs is the chemical decomposition of the redox-active molecules over time, which leads to capacity fade. chemrxiv.org Research has focused on strategies to improve the stability and lifetime of these molecules. One approach is electrochemical regeneration, where decomposed products can be converted back to the active anthraquinone. chemrxiv.org For example, decomposition products of DHAQ can be electrochemically oxidized back to the parent molecule, extending the lifetime of the battery. chemrxiv.org Another strategy involves using a mixed-electrolyte system where a second anthraquinone derivative helps to regenerate the first, significantly reducing the capacity fade rate. chemrxiv.org

| Property/Concept | Description | Relevance to Energy Storage | Reference |

|---|---|---|---|

| Redox Activity | Undergoes reversible two-electron, two-proton reduction. | Enables the storage and release of electrical energy. | wikipedia.orgrsc.org |

| Molecular Decomposition | A major cause of capacity fade in AORFBs. | Limits the long-term durability and commercial viability of the technology. | chemrxiv.org |

| Electrochemical Regeneration | A method to convert decomposed molecules back to their active form. | Offers a viable route to achieve low-cost, long-lifetime AORFBs. | chemrxiv.org |

| Mixed-Electrolyte Strategy | Incorporating a second redox-active species to enhance stability. | Reduces capacity fade by enabling continuous in-situ regeneration. | chemrxiv.org |

Catalytic Applications of this compound and Its Derivatives

The anthraquinone framework, particularly the 1,4-disubstituted pattern, serves as a robust and tunable platform for the development of novel catalysts. By modifying the core structure with chiral auxiliaries or coordinating moieties, researchers have designed effective catalysts for a range of chemical transformations.

Organocatalysis Involving this compound Moieties

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has benefited from the rigid and well-defined structure of the anthraquinone core. Derivatives of this compound have been successfully employed as scaffolds for chiral organocatalysts. A notable example involves the integration of cinchona alkaloids, such as quinidine, onto the 1,4-positions of the anthraquinone unit.

These 1,4-bis(quinidinyl)anthraquinone-based organocatalysts have demonstrated efficacy in promoting asymmetric reactions. For instance, they have been applied in aldol (B89426) addition reactions, where they facilitate the formation of carbon-carbon bonds with good stereoselectivity and in excellent yields researchgate.net. The rigid anthraquinone spacer ensures a specific spatial orientation of the two catalytic alkaloid units, which is crucial for creating a well-defined chiral environment that directs the stereochemical outcome of the reaction. The materials can be designed to be soluble in certain organic solvents for the reaction phase and can then be precipitated for recovery and reuse, highlighting a practical advantage of these systems researchgate.net.

| Catalyst Type | Reaction | Outcome | Reference |

| 1,4-Bis(quinidinyl)anthraquinone | Aldol Addition | Excellent yields, good stereoselectivity | researchgate.net |

Ligand Design for Metal-Catalyzed Processes Utilizing this compound Framework

The this compound framework, particularly its oxidized form 1,4-dihydroxyanthraquinone (quinizarin), is an excellent chelating agent for various metal ions, making it a valuable component in the design of ligands for metal-catalyzed processes. The oxygen atoms of the hydroxyl and carbonyl groups can coordinate with metal centers, forming stable complexes that can exhibit catalytic activity.

Research has shown that 1,4-dihydroxyanthraquinone forms well-defined chelates with a range of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II) nih.gov. The stoichiometry of these complexes can vary, with metal-to-ligand ratios of 1:2, 1:1, and 2:1 being observed depending on the metal, the solvent, and the ratio of reactants nih.gov. This versatility allows for the fine-tuning of the electronic and steric properties of the resulting metal complex.

A practical application of this principle is the development of a heterogeneous catalyst consisting of a 1,4-dihydroxyanthraquinone-copper(II) complex supported on superparamagnetic Fe₃O₄@SiO₂ nanoparticles. This nanocatalyst has proven to be highly efficient for N-arylation of nitrogen heterocycles and in the click synthesis of 1-aryl-1,2,3-triazole derivatives.

Furthermore, the anthraquinone scaffold is utilized in more complex ligand architectures. For example, a triptycene-based ligand designed to model the active sites of carboxylate-bridged diiron enzymes was synthesized starting from 1,8-dihydroxyanthraquinone, an isomer of the this compound derivative nih.gov. This demonstrates the utility of the anthraquinone unit as a rigid, pre-organized platform for constructing sophisticated, multinucleating ligands. In polymer science, the Yamamoto polymerization of 1,4-anthraquinone (B1204791) monomers using nickel catalysts with phosphine (B1218219) ligands highlights its role in materials synthesis nih.gov.

| Metal | Ligand | Application | Key Finding | Reference |

| Cu(II) | 1,4-Dihydroxyanthraquinone | N-arylation, Click Synthesis | Efficient and reusable heterogeneous catalyst | |

| Co(II), Ni(II), Zn(II) | 1,4-Dihydroxyanthraquinone | Chelation Studies | Forms stable complexes with varied stoichiometries (1:2, 1:1, 2:1) | nih.gov |

| Ni(II) | Triphenylphosphine | Polymerization | Catalytic synthesis of poly(1,4-anthraquinone) | nih.gov |

| Fe(II) | Triptycene-based (from 1,8-isomer) | Enzyme Modeling | Anthraquinone provides a pre-organized framework for diiron complexes | nih.gov |

Supramolecular Chemistry and Host-Guest Interactions Involving this compound as an Electron Acceptor

The electron-deficient nature of the anthraquinone core makes its derivatives ideal candidates for use as electron acceptors in supramolecular host-guest systems. These interactions are driven by non-covalent forces and are fundamental to creating functional molecular assemblies.

Studies have investigated the interaction of 1,4-dihydroxyanthraquinone (quinizarin) with various cyclodextrin (B1172386) hosts (α-, β-, and γ-CD). The formation of inclusion complexes is primarily driven by hydrophobic interactions between the guest molecule and the hydrophobic inner cavity of the cyclodextrin host nih.gov. The orientation of the quinizarin (B34044) within the host cavity depends on the cavity size; the unsubstituted benzene ring is encapsulated by the smaller α- and β-CDs, while the larger γ-CD encapsulates the dihydroxy-substituted ring nih.gov. This encapsulation significantly influences the photophysical properties and the accessibility of the chelating groups for metal ion binding nih.gov.

In a more direct demonstration of its electron-accepting properties, an anthraquinone-based disulfonate has been used as a guest molecule within a [Pd₂L₄] coordination cage composed of electron-rich phenothiazine-based ligands (the host) nih.govrsc.org. In this host-guest assembly, the anthraquinone guest is surrounded by the donor units of the host cage. Upon light excitation, efficient photoinduced electron transfer occurs from the host's phenothiazine (B1677639) chromophores to the encapsulated electron-deficient anthraquinone guest nih.govrsc.org. Spectroscopic and electrochemical analyses confirmed the charge-separated state, highlighting the role of the anthraquinone derivative as a potent electron acceptor in light-harvesting molecular systems nih.govrsc.org.

| Host Molecule | Guest Molecule | Primary Interaction | Outcome | Reference |

| Cyclodextrins (α, β, γ) | 1,4-Dihydroxyanthraquinone (Quinizarin) | Hydrophobic | Formation of inclusion complexes, alters photophysical properties | nih.gov |

| [Pd₂L₄] Coordination Cage | Anthraquinone Disulfonate | Host-Guest Charge Transfer | Photoinduced electron transfer from host to guest | nih.govrsc.org |

Photoredox Catalysis and Light-Driven Reactions Utilizing this compound

Anthraquinone derivatives are well-suited for photoredox catalysis due to their ability to absorb light and engage in single-electron transfer (SET) processes. princeton.edu Upon irradiation, they can be converted into potent redox agents capable of catalyzing a variety of chemical transformations under mild conditions.

While much of the foundational work has been done with 9,10-anthraquinone and its various derivatives, the principles are applicable to the this compound system. For instance, research on 1,8-dihydroxyanthraquinone has shown it to be an inexpensive and effective photoredox organocatalyst for the functionalization of aryl halides, including photoreduction and C–H arylation reactions. semanticscholar.orgthieme-connect.com The proposed mechanism involves the visible-light-induced single-electron reduction of the dihydroxyanthraquinone to its radical anion or semiquinone anion. This excited species becomes a very powerful single-electron donor, capable of reducing aryl halides to generate aryl radicals, which then proceed to form the final product semanticscholar.orgthieme-connect.com.

These light-driven reactions highlight the potential of dihydroxyanthraquinone scaffolds to act as "redox shuttles" in catalytic cycles. thieme-connect.com The ability to tune their photochemical properties through structural modification makes them attractive targets for the development of new, sustainable photocatalytic systems for organic synthesis. rsc.org The principles of light-driven catalysis are also being extended to biocatalysis, where photocatalysts can be used for the regeneration of cofactors required for enzymatic reactions, opening new avenues for photoenzymatic processes. scispace.comnih.gov

| Catalyst | Reaction Type | Mechanism | Key Feature | Reference |

| 1,8-Dihydroxyanthraquinone | Photoreduction, C-H Arylation of Aryl Halides | Photoinduced Single Electron Transfer (SET) | Catalyst is reduced to a potent semiquinone anion electron donor | semanticscholar.orgthieme-connect.com |

Future Research Directions and Emerging Opportunities for 1,4 Dihydroanthraquinone

Exploration of Unconventional Reactivity and Novel Transformation Pathways for 1,4-Dihydroanthraquinone

Future investigations into the reactivity of this compound are poised to uncover novel chemical transformations beyond its conventional redox behavior. A key area of interest lies in the chemistry of strained dihydroanthraquinones. For instance, the reaction of (1,4-dihydro-9,10-dioxo-anthracen-1-yl)-acetates with triethylamine (B128534) under aerobic conditions has been shown to be dependent on the degree of substitution on the acetate (B1210297) group. Dihydroanthraquinones with dimethylacetates undergo an exclusive elimination of enolate, whereas those without acetate substitution proceed through the expected dehydrogenation. researchgate.net Furthermore, attempts to oxidize the cyclohexadiene ring with iodine can lead to a competitive iodolactonization reaction, opening a pathway to strained anthraquinones, albeit in low yields, through subsequent treatment with acidic ethanol. researchgate.net

These findings suggest that the strategic introduction of strain and specific functional groups can unlock unconventional reaction pathways. Future research could systematically explore these substituent effects to control the competition between oxidation and elimination, potentially leading to new synthetic routes for complex polycyclic aromatic systems. The exploration of domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, could also be a fruitful avenue. For example, investigating the possibility of aza-Diels-Alder reactions involving the diene system of this compound could lead to the synthesis of novel nitrogen-containing heterocyclic compounds with potential biological activity.

Development of Highly Efficient and Sustainable Synthetic Methodologies for this compound Analogs

The development of green and sustainable synthetic methods for this compound and its analogs is crucial for their widespread application. Current industrial synthesis of related compounds, such as 1,4-diaminoanthraquinone (B121737) from 1,4-dihydroxyanthraquinone, often involves harsh reagents and generates significant chemical waste. patsnap.com A promising future direction is the adoption of microwave-assisted organic synthesis (MAOS). MAOS has been successfully employed for the synthesis of various heterocyclic compounds, including 1,4-dihydropyridines, offering advantages such as significantly reduced reaction times, higher yields, and often solvent-free conditions. researchgate.netbioorganica.org.ua Applying these principles to the synthesis of this compound analogs could lead to more environmentally benign and economically viable processes.

Furthermore, the development of one-pot multicomponent reactions represents another key area for sustainable synthesis. For instance, a one-pot three-component Hantzsch condensation reaction under solvent-free conditions has been used to synthesize fluorescent 1,4-dihydropyridine (B1200194) nucleoside analogues with high yields. researchgate.net Adapting such strategies to the this compound scaffold could streamline the synthesis of complex derivatives with diverse functionalities. Research into novel catalytic systems, including biocatalysis and nanocatalysis, could also provide highly selective and efficient routes to these compounds, minimizing the use of stoichiometric reagents and simplifying purification procedures.

| Synthetic Approach | Key Advantages | Potential for this compound Analogs |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, higher yields, solvent-free conditions. researchgate.netbioorganica.org.ua | Rapid and efficient synthesis of a diverse library of analogs. |

| One-Pot Multicomponent Reactions | High atom economy, simplified procedures, reduced waste. | Streamlined synthesis of complex, functionalized derivatives. |

| Green Catalysis (Biocatalysis, Nanocatalysis) | High selectivity, mild reaction conditions, catalyst recyclability. | Environmentally friendly production with high purity. |